molecular formula C24H24F3N5O2S B2958132 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 923191-88-2

1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No. B2958132
M. Wt: 503.54
InChI Key: PYLOKNMPTINUSW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and spectroscopic analysis of tri-substituted ureas containing N-methylpiperazine along with phenyl and N-heterocyclic substituents. These compounds demonstrated amino–imino tautomerism and free rotation of the aryl substituted N-carbamoyl group, except for the imino form of the thiazole derivative. The findings suggest potential for diverse applications in molecular design due to the structural versatility of these compounds (Iriepa & Bellanato, 2013).

Biological Activities

  • Antimicrobial and Enzyme Inhibition Properties : A study highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties with varied biological activities. Some synthesized compounds showed good to moderate antimicrobial activity against test microorganisms, indicating the potential of such structures in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Corrosion Inhibition : Research on 1,3,5-triazinyl urea derivatives has shown significant potential in corrosion inhibition for mild steel in acidic environments. The studies suggest that these compounds can efficiently protect metal surfaces, providing insights into the application of related chemical structures in corrosion protection technologies (Mistry et al., 2011).

Synthesis and Drug Design

  • The synthesis and in vivo evaluation of substituted sulphonylureas/guanidine-based derivatives as hypoglycemic agents offer a promising outlook for the application of related chemical compounds in medicinal chemistry, particularly in treating diabetes (Panchal et al., 2017).

Anticancer Research

  • A study on urea and thiourea derivatives containing benzimidazole group as potential anticancer agents revealed that specific compounds exhibit higher cytotoxicity in breast cancer cell lines, suggesting the potential of similar compounds in anticancer drug development (Siddig et al., 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-methylphenyl)-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N5O2S/c1-16-5-7-18(8-6-16)28-22(34)30-23-29-19(15-35-23)14-21(33)32-11-9-31(10-12-32)20-4-2-3-17(13-20)24(25,26)27/h2-8,13,15H,9-12,14H2,1H3,(H2,28,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLOKNMPTINUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea

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